5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione
Overview
Description
5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione is a fluorinated heterocyclic compound It features a five-membered ring structure with two nitrogen atoms and two carbonyl groups The presence of a fluoromethyl group and a methyl group at the 5-position of the imidazolidine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione typically involves the introduction of the fluoromethyl group into the imidazolidine ring. One common method is the reaction of 5-methylimidazolidine-2,4-dione with a fluoromethylating agent such as fluoroiodomethane (CH2FI) under basic conditions. The reaction proceeds via nucleophilic substitution, where the fluoromethyl group replaces a hydrogen atom at the 5-position of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove the fluoromethyl group or to convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to modulate various cellular processes, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
5-(Chloromethyl)-5-methylimidazolidine-2,4-dione: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in reactivity and biological activity.
5-(Bromomethyl)-5-methylimidazolidine-2,4-dione: Similar to the chloromethyl derivative but with a bromomethyl group, which affects its chemical behavior and applications.
Uniqueness
The presence of the fluoromethyl group in 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated counterparts. This makes it particularly valuable in drug design and materials science, where these properties are highly desirable.
Properties
IUPAC Name |
5-(fluoromethyl)-5-methylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2/c1-5(2-6)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMXNGYOKSCNNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285461 | |
Record name | 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-25-4 | |
Record name | NSC42005 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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